molecular formula C23H29NO4 B5218959 methyl 2-(4-{[(2,6-diisopropylphenyl)amino]carbonyl}phenoxy)propanoate

methyl 2-(4-{[(2,6-diisopropylphenyl)amino]carbonyl}phenoxy)propanoate

Cat. No. B5218959
M. Wt: 383.5 g/mol
InChI Key: IKHCYIRBISLOIB-UHFFFAOYSA-N
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Description

Methyl 2-(4-{[(2,6-diisopropylphenyl)amino]carbonyl}phenoxy)propanoate, also known as DIP-MPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Methyl 2-(4-{[(2,6-diisopropylphenyl)amino]carbonyl}phenoxy)propanoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and chemical biology. In medicinal chemistry, methyl 2-(4-{[(2,6-diisopropylphenyl)amino]carbonyl}phenoxy)propanoate has been shown to have potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. In materials science, methyl 2-(4-{[(2,6-diisopropylphenyl)amino]carbonyl}phenoxy)propanoate has been used as a building block for the synthesis of novel polymers with tunable properties. In chemical biology, methyl 2-(4-{[(2,6-diisopropylphenyl)amino]carbonyl}phenoxy)propanoate has been used as a tool to study protein-ligand interactions and enzyme activity.

Mechanism of Action

The mechanism of action of methyl 2-(4-{[(2,6-diisopropylphenyl)amino]carbonyl}phenoxy)propanoate is not fully understood, but it is believed to involve the inhibition of key cellular pathways involved in cancer cell growth and proliferation. Specifically, methyl 2-(4-{[(2,6-diisopropylphenyl)amino]carbonyl}phenoxy)propanoate has been shown to inhibit the activity of the proteasome, a cellular complex involved in the degradation of proteins, as well as the activity of histone deacetylases, enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
methyl 2-(4-{[(2,6-diisopropylphenyl)amino]carbonyl}phenoxy)propanoate has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels), and the modulation of immune responses. However, further studies are needed to fully understand the effects of methyl 2-(4-{[(2,6-diisopropylphenyl)amino]carbonyl}phenoxy)propanoate on different cell types and in different physiological contexts.

Advantages and Limitations for Lab Experiments

One of the main advantages of methyl 2-(4-{[(2,6-diisopropylphenyl)amino]carbonyl}phenoxy)propanoate for lab experiments is its potency and selectivity, which allows for the study of specific cellular pathways and processes. Additionally, methyl 2-(4-{[(2,6-diisopropylphenyl)amino]carbonyl}phenoxy)propanoate is relatively easy to synthesize and purify, making it accessible to a wide range of researchers. However, one limitation of methyl 2-(4-{[(2,6-diisopropylphenyl)amino]carbonyl}phenoxy)propanoate is its potential toxicity, which requires careful handling and monitoring in lab experiments.

Future Directions

There are many future directions for research on methyl 2-(4-{[(2,6-diisopropylphenyl)amino]carbonyl}phenoxy)propanoate, including the development of more potent and selective analogs, the identification of new cellular targets and pathways, and the investigation of methyl 2-(4-{[(2,6-diisopropylphenyl)amino]carbonyl}phenoxy)propanoate's potential applications in other fields, such as materials science and chemical biology. Additionally, further studies are needed to fully understand the biochemical and physiological effects of methyl 2-(4-{[(2,6-diisopropylphenyl)amino]carbonyl}phenoxy)propanoate and its potential side effects in different contexts.

Synthesis Methods

Methyl 2-(4-{[(2,6-diisopropylphenyl)amino]carbonyl}phenoxy)propanoate can be synthesized through a multi-step process involving the reaction of 2,6-diisopropylaniline with 4-nitrophenyl chloroformate, followed by the reduction of the resulting intermediate with sodium borohydride, and finally the esterification of the product with methyl 2-bromo-2-methylpropanoate. The synthesis method has been optimized to yield high purity and good yields of methyl 2-(4-{[(2,6-diisopropylphenyl)amino]carbonyl}phenoxy)propanoate.

properties

IUPAC Name

methyl 2-[4-[[2,6-di(propan-2-yl)phenyl]carbamoyl]phenoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO4/c1-14(2)19-8-7-9-20(15(3)4)21(19)24-22(25)17-10-12-18(13-11-17)28-16(5)23(26)27-6/h7-16H,1-6H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHCYIRBISLOIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC=C(C=C2)OC(C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[4-[[2,6-di(propan-2-yl)phenyl]carbamoyl]phenoxy]propanoate

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